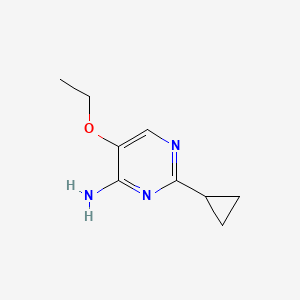![molecular formula C10H13NO2 B14869552 7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14869552.png)
7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one is a heterocyclic compound that features a fused ring system combining a furan and an azepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one can be achieved through multicomponent reactions. One common method involves the use of a one-pot, three-component reaction. This typically includes the reaction of a suitable aldehyde, a cyclic diketone, and an amine under catalytic conditions. For example, a DBU-catalyzed reaction of 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile or ethyl 2-cyanoacetate at 60–65°C in ethanol for 60–90 minutes .
Industrial Production Methods
The use of green solvents such as ethanol and catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is preferred to minimize environmental impact .
化学反応の分析
Types of Reactions
7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ring system or reduce any present carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .
科学的研究の応用
7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
作用機序
The mechanism of action of 7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydro-4H-chromene derivatives: These compounds share a similar fused ring system and exhibit comparable chemical properties.
Pyrazole derivatives: These compounds also feature a fused ring system and are known for their pharmacological activities
Uniqueness
7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one is unique due to its specific ring fusion and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
7,7-dimethyl-6,8-dihydro-5H-furo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C10H13NO2/c1-10(2)5-8-7(3-4-13-8)9(12)11-6-10/h3-4H,5-6H2,1-2H3,(H,11,12) |
InChIキー |
WJKLPKKLLAUKSG-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C=CO2)C(=O)NC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


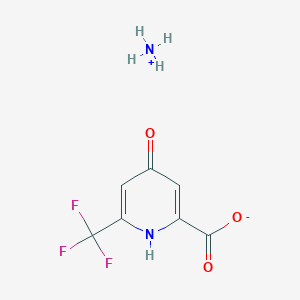
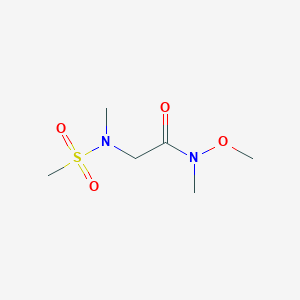
![9,9'-Spirobi[fluoren]-4-amine](/img/structure/B14869473.png)
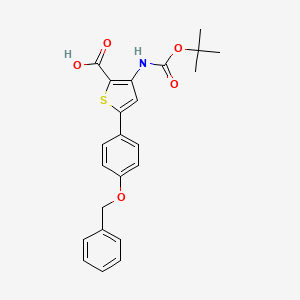
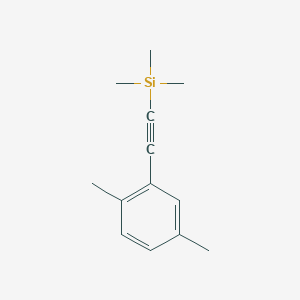
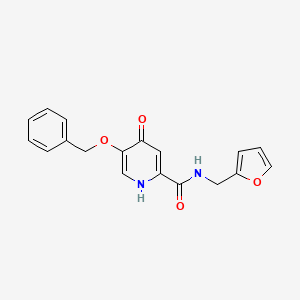
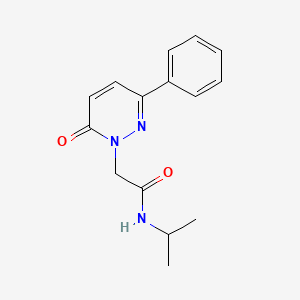
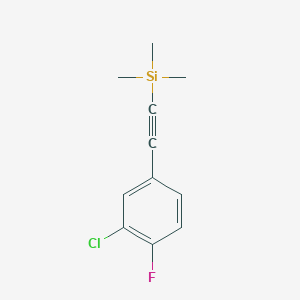
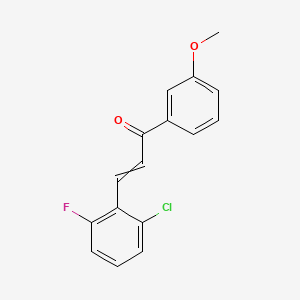
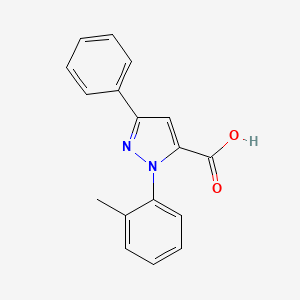
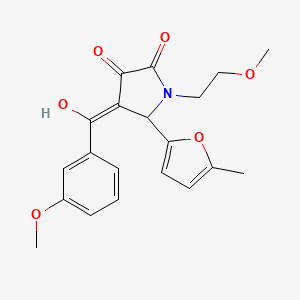
![(3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14869542.png)
